Cas no 3522-97-2 (3-BROMO-4-ETHOXYPYRIDINE)
3-BROMO-4-ETHOXYPYRIDINE Chemical and Physical Properties
Names and Identifiers
-
- 3-BROMO-4-ETHOXYPYRIDINE
- 3-Brom-4-aethoxy-pyridin
- 3-Brom-4-ethoxy-pyridin
- 3-bromo-4-ethoxy-pyridine
- 4-Aethoxy-3-brom-pyridin
- 4-Ethoxy-3-brom-pyridin
- CS-0168677
- MFCD00234192
- FT-0695572
- 3522-97-2
- MB01009
- SCHEMBL7039452
- BS-28166
- YGTKCIIICLDVAQ-UHFFFAOYSA-N
- DTXSID50480616
-
- Inchi: 1S/C7H8BrNO/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2H2,1H3
- InChI Key: YGTKCIIICLDVAQ-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1OCC
Computed Properties
- Exact Mass: 200.97900
- Monoisotopic Mass: 200.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12000
- LogP: 2.24280
3-BROMO-4-ETHOXYPYRIDINE Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-BROMO-4-ETHOXYPYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92216-1 G |
3-bromo-4-ethoxypyridine |
3522-97-2 | 95% | 1g |
¥ 1,518.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92216-5 G |
3-bromo-4-ethoxypyridine |
3522-97-2 | 95% | 5g |
¥ 4,567.00 | 2021-05-07 | |
| Alichem | A029013349-250mg |
3-Bromo-4-ethoxypyridine |
3522-97-2 | 95% | 250mg |
$970.20 | 2023-09-02 | |
| Alichem | A029013349-1g |
3-Bromo-4-ethoxypyridine |
3522-97-2 | 95% | 1g |
$3039.75 | 2023-09-02 | |
| Apollo Scientific | OR959462-250mg |
3-Bromo-4-ethoxypyridine |
3522-97-2 | 95% | 250mg |
£130.00 | 2025-02-21 | |
| Apollo Scientific | OR959462-1g |
3-Bromo-4-ethoxypyridine |
3522-97-2 | 95% | 1g |
£325.00 | 2025-02-21 | |
| Chemenu | CM361859-1g |
3-Bromo-4-ethoxypyridine |
3522-97-2 | 95%+ | 1g |
$227 | 2022-06-11 | |
| Chemenu | CM361859-5g |
3-Bromo-4-ethoxypyridine |
3522-97-2 | 95%+ | 5g |
$682 | 2022-06-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92216-1G |
3-bromo-4-ethoxypyridine |
3522-97-2 | 95% | 1g |
¥ 1,518.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92216-5G |
3-bromo-4-ethoxypyridine |
3522-97-2 | 95% | 5g |
¥ 4,567.00 | 2023-04-13 |
3-BROMO-4-ETHOXYPYRIDINE Suppliers
3-BROMO-4-ETHOXYPYRIDINE Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-BROMO-4-ETHOXYPYRIDINE
Comprehensive Overview of 3-BROMO-4-ETHOXYPYRIDINE (CAS No. 3522-97-2): Properties, Applications, and Industry Insights
3-BROMO-4-ETHOXYPYRIDINE (CAS No. 3522-97-2) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. As a brominated pyridine derivative, it serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and crop protection agents. The compound's molecular formula, C7H8BrNO, combines an ethoxy group at the 4-position and a bromine atom at the 3-position of the pyridine ring, enabling selective functionalization—a property highly sought after in medicinal chemistry and material science.
Recent advancements in cross-coupling reactions have amplified interest in 3-BROMO-4-ETHOXYPYRIDINE, as it participates efficiently in Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are pivotal for creating biaryl structures prevalent in kinase inhibitors and OLED materials. Industry reports highlight a 22% CAGR growth (2023-2030) for halogenated pyridine intermediates, driven by demand for targeted cancer therapies and sustainable pesticides. The compound's crystallinity (mp 58-62°C) and solubility profile (soluble in polar aprotic solvents like DMF and THF) make it particularly suitable for high-throughput screening applications.
From an environmental standpoint, 3-BROMO-4-ETHOXYPYRIDINE aligns with green chemistry principles when used in catalytic processes. Researchers are exploring its role in photoredox catalysis systems for C-H functionalization—a trending topic in ACS Sustainable Chemistry publications. Analytical characterization typically involves GC-MS (showing M+ peak at 201/203 m/z with Br isotope pattern) and 1H NMR (δ 8.35 ppm for H-2, 6.85 ppm for H-5). The compound's stability under inert atmosphere allows for long-term storage, though recommendations suggest amber glass vials at 2-8°C to prevent potential photodegradation.
Emerging applications include its use as a precursor for PET radiotracers in neurological imaging and as a ligand in transition metal complexes for homogeneous catalysis. Patent analysis reveals increasing filings (17% YoY) involving 3522-97-2 for kinase inhibitor scaffolds, particularly in BTK and CDK4/6 targeted compounds. The ethoxyl group enhances metabolic stability compared to hydroxyl analogs—a critical factor in drug discovery optimization. Regulatory-compliant synthesis routes now employ continuous flow chemistry to improve yield (>85%) while reducing E-factor by 40% versus batch methods.
Quality control protocols for 3-BROMO-4-ETHOXYPYRIDINE emphasize HPLC purity (>98.5%) with strict limits on heavy metal residues (<10 ppm). The compound's logP of 1.92 makes it favorable for blood-brain barrier penetration studies, explaining its prevalence in CNS drug development. Safety assessments indicate proper handling with nitrile gloves and fume hoods suffices for laboratory use. Current market data shows North America holding 38% of global demand, with Asia-Pacific emerging as the fastest-growing region (projected 29% increase by 2025) for this high-value intermediate.
3522-97-2 (3-BROMO-4-ETHOXYPYRIDINE) Related Products
- 1357094-88-2(3,5-Dibromo-4-isopropoxypyridine)
- 82257-09-8(3-Bromo-4-methoxypyridine)
- 1357095-18-1(3-Bromo-4-(cyclopropylmethoxy)pyridine)
- 25813-24-5(3,5-Dibromo-4-methoxypyridine)
- 17117-17-8(3-Bromo-5-ethoxypyridine)
- 1594780-20-7(3-Bromo-4-(oxetan-3-yloxy)pyridine)
- 171171-17-8(3-Bromo-5-ethoxypyridine)
- 1289271-27-7(3-Bromo-4-isopropoxypyridine)
- 64965-31-7(QUINOLINE, 3-BROMO-4-ETHOXY-)
- 89677-66-7(3,5-Dibromo-4-ethoxypyridine)